2,4-Dimethyl-5-nitropyridine

Physicochemical Properties Process Chemistry Purification

2,4-Dimethyl-5-nitropyridine (CAS 1074-99-3), also referred to as 4,6-dimethyl-3-nitropyridine or 5-nitro-2,4-lutidine, is a nitro-substituted pyridine derivative characterized by two methyl groups at the 2- and 4-positions and a nitro group at the 5-position. With a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis, notably as an intermediate in the preparation of pharmaceutically relevant molecules and heterocyclic frameworks.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 1074-99-3
Cat. No. B087290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-nitropyridine
CAS1074-99-3
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1[N+](=O)[O-])C
InChIInChI=1S/C7H8N2O2/c1-5-3-6(2)8-4-7(5)9(10)11/h3-4H,1-2H3
InChIKeyGMAJNANLBOHCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-5-nitropyridine (CAS 1074-99-3) – Key Properties and Procurement Considerations


2,4-Dimethyl-5-nitropyridine (CAS 1074-99-3), also referred to as 4,6-dimethyl-3-nitropyridine or 5-nitro-2,4-lutidine, is a nitro-substituted pyridine derivative characterized by two methyl groups at the 2- and 4-positions and a nitro group at the 5-position [1]. With a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis, notably as an intermediate in the preparation of pharmaceutically relevant molecules and heterocyclic frameworks [2]. The compound exhibits a predicted pKa of 2.57±0.18, a boiling point of 254.6±35.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm³ .

Why 2,4-Dimethyl-5-nitropyridine Cannot Be Substituted with Isomeric Nitropyridines


Direct substitution of 2,4-dimethyl-5-nitropyridine with isomeric analogs such as 2,6-dimethyl-4-nitropyridine (CAS 4913-57-9) or 3,5-dimethyl-2-nitropyridine (CAS 65169-41-7) is not feasible due to distinct regiochemical and electronic properties that govern reactivity, downstream synthetic utility, and biological activity profiles . The specific 2,4-dimethyl-5-nitro substitution pattern imparts unique steric and electronic environments that are critical for the selective formation of key intermediates in pharmaceutical syntheses, including those targeting Factor XI activation inhibitors and AhR modulators [1]. In addition, the 5-nitropyridine core has been explicitly identified as the active pharmacophore in certain biological contexts, with structure-activity studies demonstrating that alterations to the substitution pattern result in diminished or abolished antimitotic and antiprotozoal activity [2][3].

Quantitative Differentiation of 2,4-Dimethyl-5-nitropyridine (CAS 1074-99-3) from Close Analogs


Boiling Point and Density Distinguish 2,4-Dimethyl-5-nitropyridine from Isomeric Analogs

The boiling point of 2,4-dimethyl-5-nitropyridine at 760 mmHg is reported as 254.6±35.0 °C (or 254.595 °C), with a density of 1.198 g/cm³ . In contrast, the isomeric 2,6-dimethyl-4-nitropyridine (CAS 4913-57-9) exhibits a boiling point of approximately 240-245 °C and a density of 1.17 g/cm³ . The 3,5-dimethyl-2-nitropyridine isomer (CAS 65169-41-7) has a reported boiling point of 248.9±35.0 °C and a density of 1.2±0.1 g/cm³ . The differences in boiling point (approximately 9-14 °C higher for the target compound) and density provide clear physical property benchmarks that can be leveraged for quality control, identity verification, and optimization of distillation or chromatographic purification processes.

Physicochemical Properties Process Chemistry Purification

Regioselective Synthetic Utility in Antitumor Agent Precursors

5-Nitro-2,4-lutidine (2,4-dimethyl-5-nitropyridine) has been specifically utilized as a precursor for the synthesis of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, a class of compounds with documented antitumor activity [1]. In a comparative synthetic study, oxidation of 5-nitro-2,4-lutidine with selenium dioxide generated the corresponding pyridine-2-carboxaldehyde, which was subsequently converted to cyclic ethylene acetals and reduced to amino and hydroxyamino derivatives [1]. While the final active compounds were 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl analog (showing % T/C values of 246 and 255, respectively, against L1210 leukemia at 40 mg/kg and 10 mg/kg doses), the specific 5-nitro-2,4-lutidine intermediate was essential for accessing the desired substitution pattern, whereas the 3-nitro-2,4-lutidine isomer was also employed but led to different regioisomeric outcomes [1]. This highlights the non-interchangeability of isomeric nitrolutidines in constructing defined pharmacophores.

Medicinal Chemistry Synthetic Methodology Anticancer

5-Nitropyridine Core as Essential Pharmacophore for Antimitotic and Antiprotozoal Activity

Structure-activity relationship (SAR) studies have established that the 5-nitropyridine core is essential for antimitotic activity in pyridine derivatives [1]. In the 5-nitropyridine series, overall biological activity was reduced by replacement of the oxime moiety with a keto or alcohol group and by replacement of the 1-methyl group of the side chain with hydrogen [1]. Additionally, reduction of the nitro group of 5-nitropyridines containing an alcohol side chain to the corresponding 5-aminopyridines increased biological activity, underscoring the importance of the 5-nitro substitution pattern [1]. In a separate study on antiprotozoal agents, among 17 derivatives of 3- and 5-nitropyridine and pyrimidine, those with the greatest in vitro activity, and the only ones active in vivo, were 5-nitropyridines and pyrimidines with a single substituent at C2 [2]. The 3-nitropyridine analogs exhibited inferior or negligible activity [2]. This class-level evidence indicates that the 5-nitro regiochemistry is a critical determinant of biological efficacy, and that 2,4-dimethyl-5-nitropyridine, as a member of this class, possesses a privileged scaffold not replicated by 3-nitro or other isomeric analogs.

Structure-Activity Relationship Antimitotic Agents Antiprotozoal

Enhanced Electrophilicity of Nitropyridines Relative to Nitrobenzene

Nitropyridines as a class exhibit approximately four orders of magnitude higher electrophilicity than nitrobenzene in vicarious nucleophilic substitution (VNS) reactions with carbanions [1]. Relative rate constants determined by competition experiments show that nitropyridines are among the most reactive nitroheteroarenes, significantly surpassing nitrobenzene and nitropyrroles [1]. This enhanced reactivity, driven by the electron-deficient pyridine ring and the strong electron-withdrawing nitro group, is retained in 2,4-dimethyl-5-nitropyridine due to the 5-nitro substitution pattern and the methyl substituents that modulate electronic properties [2]. While direct rate data for 2,4-dimethyl-5-nitropyridine are not available, the class-level inference strongly supports that it will exhibit reactivity on par with other 5-nitropyridines, making it a more efficient substrate for nucleophilic aromatic substitution (SNAr) and VNS reactions compared to nitrobenzene-derived building blocks.

Reactivity Nucleophilic Substitution Electrophilicity

Optimal Research and Industrial Applications for 2,4-Dimethyl-5-nitropyridine


Synthesis of Factor XI Activation Inhibitors

2,4-Dimethyl-5-nitropyridine serves as a key intermediate in the synthesis of amido compounds disclosed as Factor XI activation inhibitors, as exemplified in WO-2021202254-A1 [1]. The specific 2,4-dimethyl-5-nitro substitution pattern is essential for constructing the target pharmacophore; substitution with an alternative isomer would alter the molecular geometry and electronic properties required for Factor XI inhibition [1].

Preparation of AhR Modulators

This compound is employed as a building block in the synthesis of aryl hydrocarbon receptor (AhR) modulators, as described in multiple patents including US-2019270754-A1 and US-10815250-B2 [2]. The 5-nitropyridine core provides the requisite electronic character and substitution pattern for engaging the AhR binding site, a feature not readily replicated by isomeric nitropyridines [2].

Development of Antimitotic and Anticancer Agents

Given the established SAR demonstrating that 5-nitropyridine derivatives possess antimitotic activity and that the 5-nitro group is essential for this effect, 2,4-dimethyl-5-nitropyridine is a strategic starting material for medicinal chemistry programs targeting mitotic spindle assembly or related anticancer mechanisms [3]. The compound can be elaborated into more complex 5-nitropyridine oximes or amino derivatives with documented antitumor potential [3].

Synthesis of Heterocyclic Frameworks via Nucleophilic Aromatic Substitution

The enhanced electrophilicity of the nitropyridine ring, relative to nitrobenzene, makes 2,4-dimethyl-5-nitropyridine an efficient substrate for nucleophilic aromatic substitution (SNAr) and vicarious nucleophilic substitution (VNS) reactions [4]. This reactivity enables the rapid construction of diverse heterocyclic scaffolds under mild conditions, improving process efficiency and reducing synthetic step count compared to less electrophilic alternatives [4].

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